6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid
Description
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is a benzimidazole derivative characterized by a fluorine atom at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 4 of the bicyclic aromatic ring. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
6-fluoro-1-methylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-11-8-6(9(13)14)2-5(10)3-7(8)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZNIZDKURFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1-methyl-2-nitrobenzene with a suitable amine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .
Industrial Production Methods
Industrial production of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid exhibits promising anticancer activity. It primarily acts by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers, showing a dose-dependent reduction in cell viability with IC50 values indicating potent activity at low concentrations.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in treating infectious diseases.
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid has been studied as an enzyme inhibitor. Its ability to interact with biological macromolecules positions it as a potential therapeutic agent for various diseases .
Biological Research
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with enzyme active sites. This can lead to inhibition of enzyme activity and modulation of biological pathways.
Case Studies
Recent studies have focused on optimizing the compound's structure to improve its bioactivity. For instance, modifications to the benzimidazole scaffold have yielded derivatives with enhanced potency against specific targets such as PARP1, which is implicated in DNA repair mechanisms .
Industrial Applications
Material Science
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is utilized in developing advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings, where it can enhance durability and resistance to environmental factors .
Agricultural Chemistry
In the agricultural sector, this compound is explored for its potential in formulating agrochemicals. Its ability to improve the efficacy of crop protection agents could lead to more effective solutions for pest management .
Summary of Research Findings
The following table summarizes key findings related to the applications of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid:
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The carboxylic acid group also plays a role in binding to proteins and other macromolecules, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Substitutional Variations
Functional Group Positioning and Pharmacological Relevance
- Carboxylic Acid Position: C4-COOH (Target Compound): The carboxylic acid at position 4 may influence hydrogen bonding and solubility. This position is less common in pharmacologically active benzimidazoles, which often feature C2 or C7 substitutions (e.g., CV-11974 in ). C6-COOH (): A bulkier aryl-amino substituent at C5 in this compound reduces steric accessibility compared to the target compound . C7-COOH (CV-11974): Demonstrated high potency as an angiotensin II antagonist (IC50 = 1.12 × 10⁻⁷ M in bovine adrenal cortex), highlighting the importance of substitution position in receptor interactions .
- Halogen Substitution: Fluorine at C6 (target) vs. C4 (): Fluorine’s electron-withdrawing effects at C6 may enhance ring stability and modulate electronic distribution differently than at C4.
Physicochemical Properties
- Molecular Weight and Solubility :
Research Implications and Gaps
- Synthetic Accessibility: The target compound’s simpler structure (vs. ’s aryl-amino group) may facilitate synthesis and derivatization.
- Unanswered Questions : Direct pharmacological data for the target compound are absent in the evidence. Future studies should explore its receptor binding, metabolic stability, and toxicity.
Biological Activity
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. The incorporation of a fluorine atom and a carboxylic acid group in its structure enhances its reactivity and potential applications in pharmaceuticals, particularly as an antimicrobial, antiviral, and anticancer agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The presence of the fluorine atom significantly impacts the compound's chemical behavior, enhancing its ability to form hydrogen bonds and interact with biological targets.
The biological activity of 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and proteins. The fluorine atom enhances binding affinity due to its electronegativity, while the carboxylic acid group facilitates interactions with macromolecules. This mechanism can lead to inhibition of enzyme activity, resulting in various biological effects .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains.
- Antiviral Activity : Research suggests potential antiviral effects, particularly against neurotropic alphaviruses, where derivatives have shown promise in inhibiting viral replication .
- Anticancer Activity : The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, it was found to induce apoptosis in MCF cell lines and suppress tumor growth in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Model/System Used | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 25.72 ± 3.95 | |
| Antiviral | Neurotropic alphaviruses | Not specified | |
| Anticancer | MCF cell line | 1.0 (apoptosis) |
Detailed Findings
- Anticancer Studies : In vitro studies have shown that the compound can significantly increase the percentage of cells in the G2/M phase of the cell cycle, indicating its potential as an anticancer agent. The reference drug doxorubicin was used for comparison, showing similar patterns in cell cycle regulation .
- Enzyme Inhibition : Research on benzimidazole derivatives has indicated that modifications at specific positions can enhance PARP1 inhibitory activity. For instance, compounds with a fluorine substituent at the 6-position exhibited competitive inhibition against PARP1 with IC50 values ranging from 1.3 nM to 2.8 nM .
Comparative Analysis with Similar Compounds
A comparison with related compounds such as 5-Fluoro-1-methyl-benzimidazole-4-carboxylic acid and 6-Chloro-1-methyl-benzimidazole-4-carboxylic acid highlights the unique advantages of the fluorinated derivative:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid | 2.8 - 6.2 | Strong PARP1 inhibition |
| 5-Fluoro-1-methyl-benzimidazole-4-carboxylic acid | Not specified | Moderate activity |
| 6-Chloro-1-methyl-benzimidazole-4-carboxylic acid | Not specified | Weaker than fluorinated |
Q & A
Q. What are the key synthetic routes for 6-fluoro-1-methyl-benzimidazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of precursors such as fluorinated aniline derivatives with carbonyl-containing intermediates. For example, analogous compounds (e.g., pyrazole-4-carboxylic acids) are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct formation.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) can accelerate cyclization or hydrolysis steps.
Critical Note : Monitor intermediates via TLC or HPLC to track reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing 6-fluoro-1-methyl-benzimidazole-4-carboxylic acid?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, fluorine at position 6 deshields adjacent protons, while the methyl group at position 1 appears as a singlet near δ 2.5 ppm .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzimidazole ring (C=N stretch ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₇FN₂O₂: theoretical [M+H]⁺ = 195.0575) .
Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic H), δ 2.5 (CH₃) | |
| ¹³C NMR | ~165 ppm (COOH), ~150 ppm (C-F) | |
| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Q. What safety protocols are critical when handling fluorinated benzimidazole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate fluorinated waste and consult environmental safety guidelines for incineration or specialized treatment .
Note : Fluorinated compounds may exhibit bioaccumulation risks; avoid aqueous release .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 6-fluoro-1-methyl-benzimidazole-4-carboxylic acid in catalytic processes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the carboxylic acid group, which influences catalytic coupling reactions .
- Fukui Indices : Identify nucleophilic/electrophilic sites; fluorine’s electronegativity may reduce electron density at position 6, affecting regioselectivity .
Case Study : Theoretical studies on pyrazole-4-carboxylic acids show that substituents alter frontier molecular orbitals, guiding experimental design .
Q. How do structural modifications (e.g., fluorination, methyl substitution) impact biological activity?
Methodological Answer:
- Fluorine Effects : Enhances metabolic stability and membrane permeability. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
- Methyl Group : Steric hindrance at position 1 may reduce binding affinity in target proteins. Use molecular docking (e.g., AutoDock Vina) to simulate interactions .
Example : Fluoroquinolone derivatives (e.g., ’s benzoxazine-carboxylic acids) show that fluorine at position 6 improves antibacterial activity .
Q. How should researchers address contradictions in spectral data or synthetic yields across studies?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under reported conditions (e.g., solvent purity, catalyst batch) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized products) that may skew yields .
- Data Normalization : Account for instrument variability (e.g., NMR field strength) by cross-referencing with internal standards .
Case Study : Ethyl ester derivatives in show yield variations (50–75%) due to substituent electronic effects; adjust reaction times accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
